An In-Depth Technical Guide to 2-Aminocyclopropane-1-carbonitrile: Structure, Properties, and Synthetic Potential
An In-Depth Technical Guide to 2-Aminocyclopropane-1-carbonitrile: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] When functionalized with both an amino and a nitrile group, as in 2-aminocyclopropane-1-carbonitrile, this strained carbocycle becomes a versatile building block for the synthesis of novel chemical entities.[3] This guide provides a comprehensive overview of the chemical properties, stereochemical intricacies, and synthetic strategies for 2-aminocyclopropane-1-carbonitrile. We will explore its reactivity, spectroscopic signature, and potential applications in drug discovery, offering field-proven insights for its utilization in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Value of the Aminocyclopropane-carbonitrile Scaffold
The incorporation of small, strained ring systems into drug candidates is a well-established strategy to enhance pharmacological properties. The cyclopropane moiety, in particular, offers a unique three-dimensional structure that can improve binding affinity to biological targets and increase metabolic stability by blocking sites of metabolism.[4] The presence of both a nucleophilic amino group and an electrophilic nitrile group on the cyclopropane ring of 2-aminocyclopropane-1-carbonitrile provides two distinct points for chemical modification, making it a highly valuable synthetic intermediate.[3]
The study of aminocyclopropane derivatives gained significant momentum with the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene. This discovery spurred extensive research into the biosynthesis and physiological roles of aminocyclopropane derivatives, highlighting their biological significance.[3] While 2-aminocyclopropane-1-carbonitrile itself is not as extensively studied as ACC, its structural features suggest significant potential as a precursor to a wide array of substituted cyclopropane amino acids and other novel chemical entities with potential therapeutic applications.[5]
This guide will delve into the core chemical principles governing the behavior of 2-aminocyclopropane-1-carbonitrile, providing a foundation for its practical application in a research and development setting.
Molecular Structure and Stereochemistry
The structure of 2-aminocyclopropane-1-carbonitrile is characterized by a three-membered carbon ring with an amino group and a nitrile group attached to adjacent carbon atoms. This arrangement gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities.
Constitutional Isomers and Stereoisomers
2-Aminocyclopropane-1-carbonitrile can exist as two constitutional isomers:
-
2-Aminocyclopropane-1-carbonitrile: The amino and nitrile groups are on adjacent carbons.
-
1-Aminocyclopropane-1-carbonitrile: The amino and nitrile groups are on the same carbon.
This guide focuses on the former. Due to the presence of two chiral centers at C1 and C2, 2-aminocyclopropane-1-carbonitrile can exist as four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These stereoisomers can be further classified into two pairs of enantiomers (cis and trans):
-
cis-isomers: (1R, 2S) and (1S, 2R) - The amino and nitrile groups are on the same side of the cyclopropane ring.
-
trans-isomers: (1R, 2R) and (1S, 2S) - The amino and nitrile groups are on opposite sides of the cyclopropane ring.
The stereochemistry of these isomers profoundly influences their chemical reactivity and biological interactions. Therefore, stereoselective synthesis is of paramount importance.
Conformational Analysis
Computational studies on the related 1-aminocyclopropanecarboxylic acid suggest that the molecule exists in a conformational equilibrium between different rotamers of the amino and carboxyl groups.[6][7] By analogy, 2-aminocyclopropane-1-carbonitrile is expected to exhibit a similar conformational landscape, with the relative orientation of the amino and nitrile groups influencing its reactivity and intermolecular interactions. Density Functional Theory (DFT) calculations could provide valuable insights into the preferred conformations and the energy barriers between them.[8][9][10]
Chemical Properties and Reactivity
The chemical reactivity of 2-aminocyclopropane-1-carbonitrile is dictated by the interplay of the strained cyclopropane ring and the functional groups it bears.
Reactivity of the Amino Group
The primary amino group is a nucleophilic center and can undergo a variety of reactions typical of primary amines, including:
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for synthesizing more complex derivatives.[3]
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Imination: Reaction with aldehydes and ketones to form imines.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into other functionalities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a route to 2-aminocyclopropanecarboxylic acid derivatives.[11]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride, yielding a 1,2-diaminocyclopropane derivative.
-
Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.
Ring-Opening Reactions
The high degree of ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of functionalized propane derivatives.[12][13]
Synthesis of 2-Aminocyclopropane-1-carbonitrile
The synthesis of 2-aminocyclopropane-1-carbonitrile, particularly in a stereoselective manner, presents a significant synthetic challenge. The primary approach involves the cyclopropanation of an alkene precursor.
General Synthetic Strategy: Cyclopropanation
A common strategy for the synthesis of the cyclopropane ring is the reaction of an alkene with a carbene or carbenoid. For the synthesis of 2-aminocyclopropane-1-carbonitrile, this would typically involve the cyclopropanation of a protected 2-aminoacrylonitrile derivative.
Start [label="Protected\n2-Aminoacrylonitrile"]; Carbene [label="Carbene/Carbenoid\nSource"]; Cyclopropanation [label="Cyclopropanation\nReaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Protected\n2-Aminocyclopropane-1-carbonitrile"]; Deprotection [label="Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="2-Aminocyclopropane-1-carbonitrile"];
Start -> Cyclopropanation; Carbene -> Cyclopropanation; Cyclopropanation -> Product; Product -> Deprotection; Deprotection -> FinalProduct; }
Stereoselective Synthesis Methodologies
Achieving high stereoselectivity in the synthesis of 2-aminocyclopropane-1-carbonitrile is crucial. Several strategies can be employed:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the amino group can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary can then be removed in a subsequent step.
-
Chiral Catalysts: Asymmetric cyclopropanation reactions using chiral transition metal catalysts (e.g., based on rhodium, copper, or palladium) with diazo compounds are well-established methods for the enantioselective synthesis of cyclopropanes.[14]
-
Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral phase-transfer catalysts or chiral organocatalysts can render this process highly enantioselective.[15]
Detailed Experimental Protocol (Illustrative)
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of the Zinc-Copper Couple:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (X g, Y mmol).
-
Wash the zinc dust sequentially with 1 M HCl, deionized water, ethanol, and diethyl ether.
-
Add a solution of copper(II) acetate monohydrate (A g, B mmol) in glacial acetic acid (C mL) to the activated zinc dust and stir for 30 minutes.
-
Decant the supernatant and wash the resulting zinc-copper couple with diethyl ether (3 x D mL). Dry the couple under a stream of nitrogen.
-
-
Cyclopropanation Reaction:
-
To the flask containing the zinc-copper couple, add anhydrous diethyl ether (E mL).
-
Add a solution of the protected 2-aminoacrylonitrile (e.g., N-benzyl-2-aminoacrylonitrile) (F g, G mmol) in anhydrous diethyl ether (H mL).
-
Add diiodomethane (I mL, J mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite and wash the celite with diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x K mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected 2-aminocyclopropane-1-carbonitrile.
-
-
Deprotection:
-
The choice of deprotection method will depend on the protecting group used. For a benzyl protecting group, catalytic hydrogenation is a common method.
-
Dissolve the protected 2-aminocyclopropane-1-carbonitrile (L g, M mmol) in methanol (N mL).
-
Add palladium on carbon (10 wt. %, O g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.
-
Filter the reaction mixture through celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-aminocyclopropane-1-carbonitrile.
-
Spectroscopic Characterization
The structural elucidation of 2-aminocyclopropane-1-carbonitrile and its derivatives relies on a combination of spectroscopic techniques. While specific spectra for the parent compound are not widely published, the expected features can be predicted based on the analysis of similar structures.[18][19][20][21][22]
Table 1: Predicted Spectroscopic Data for 2-Aminocyclopropane-1-carbonitrile
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR | δ 1.0 - 2.5 ppm (m, 4H) | Protons on the cyclopropane ring. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis/trans). |
| δ 2.5 - 3.5 ppm (br s, 2H) | Protons of the amino group. The chemical shift can vary with solvent and concentration. | |
| ¹³C NMR | δ 10 - 30 ppm | Carbons of the cyclopropane ring. |
| δ 115 - 125 ppm | Carbon of the nitrile group.[20] | |
| IR Spectroscopy | ~2240 - 2260 cm⁻¹ (sharp, medium) | C≡N stretching vibration of the nitrile group.[22] |
| ~3300 - 3500 cm⁻¹ (broad) | N-H stretching vibrations of the primary amine. | |
| Mass Spectrometry (EI) | m/z = 82 (M⁺) | Molecular ion peak. |
| Fragmentation pattern would likely involve loss of HCN and NH₂. |
Molecule [label="2-Aminocyclopropane-\n1-carbonitrile"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural\nElucidation"];
Molecule -> NMR; Molecule -> IR; Molecule -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; }
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and chemical properties of 2-aminocyclopropane-1-carbonitrile make it an attractive scaffold for the development of novel therapeutic agents.
As a Bioisostere
The cyclopropane ring can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering a way to modulate the physicochemical properties of a drug candidate without drastically altering its shape. This can lead to improved metabolic stability and reduced off-target effects.
Scaffold for Novel Therapeutics
The dual functionality of 2-aminocyclopropane-1-carbonitrile allows for the divergent synthesis of a wide range of derivatives. For example:
-
Enzyme Inhibitors: The constrained geometry of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors. The amino and nitrile groups can be functionalized to interact with specific residues in the active site of a target enzyme.[23]
-
Conformationally Restricted Peptidomimetics: Incorporation of aminocyclopropane derivatives into peptide sequences can induce specific secondary structures and increase resistance to proteolytic degradation.
-
CNS-active Agents: The aminocyclopropane motif is found in several compounds with activity in the central nervous system. Further derivatization of 2-aminocyclopropane-1-carbonitrile could lead to the discovery of novel psychoactive compounds.
Fragment-Based Drug Discovery
2-Aminocyclopropane-1-carbonitrile can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its rigid structure and defined exit vectors for further elaboration make it an ideal starting point for the development of more complex and potent drug candidates.[15]
Safety and Handling
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: Amines can be irritating to the skin, eyes, and respiratory tract.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-Aminocyclopropane-1-carbonitrile is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features, arising from the strained cyclopropane ring and the presence of two reactive functional groups, offer a wealth of opportunities for the design and synthesis of novel bioactive molecules. While challenges remain in its stereoselective synthesis, the continued development of asymmetric catalytic methods will undoubtedly make this and related compounds more accessible to the scientific community. This guide has provided a comprehensive overview of the current understanding of 2-aminocyclopropane-1-carbonitrile, with the aim of inspiring and enabling its use in the pursuit of innovative therapeutic solutions.
References
- Site-Selective and Stereoselective C−H Functionalization of N‐Cyclopropylamides via a Directed Remote Metalation.
- Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed. (2026).
- Diastereoselective Synthesis of Cyclopropylamines. Synfacts. (2007).
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. (2024).
- Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. (n.d.).
- 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275. PubChem. (n.d.).
- Conformational profile of 1-aminocyclopropanecarboxylic acid.
- Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC. (n.d.).
- Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. (2022).
- Application of Nitrile in Drug Design. SIOC Journals. (n.d.).
- Towards nitrile-substituted cyclopropanes – a slow-release protocol for safe and scalable applications of diazo acetonitrile. RSC Publishing. (2017).
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. (2009).
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Aalto Research Portal. (n.d.).
- 2-Aminocyclopropane-1-carbonitrile | 2090628-05-8. Benchchem. (n.d.).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 2-aminocyclopentane-1-carbonitrile | CAS 80501-45-7. AMERICAN ELEMENTS. (n.d.).
- Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor.
- 1-Amino-1-cyclopropanecarbonitrile hydrochloride. SpectraBase. (n.d.).
- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA)
- Structural heterogeneity assessment among the isoforms of fungal 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase: a comparative in silico perspective. PMC. (2022).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025).
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. PubMed. (2010).
- 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermedi
- Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews (RSC Publishing). (2022).
- Cyclopropanecarbonitrile. NIST WebBook. (n.d.).
- 2-Amino-1-cyclopentene-1-carbonitrile, 98% 100 g | Buy Online. Thermo Scientific Chemicals. (n.d.).
- The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. SpringerLink. (2006).
- Genome-Wide In Silico Analysis of 1-Aminocyclopropane-1-carboxylate oxidase (ACO)
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. (2022).
- Asymmetric syntheses of 1-aminocyclopropane-1-carboxylic acid derivatives. Journal of the American Chemical Society. (n.d.).
- Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. J-STAGE. (n.d.).
- Exogenous Application of 1-Aminocyclopropane-1-carboxylic Acid as a New Strategy to Trigger the Color Development of Table Grapes Grown in Subtropics. MDPI. (2024).
- DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal. (2023).
- cyclopropanecarboxylic acid. Organic Syntheses. (n.d.).
- Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal. (n.d.).
- Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).
- 1-Amino-1-cyclopropanecarbonitrile hydrochloride | CAS 127946-77-4. SCBT. (n.d.).
- Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin.
- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Journal of Medicinal and Pharmaceutical Chemistry Research. (2021).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structural heterogeneity assessment among the isoforms of fungal 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase: a comparative in silico perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminocyclopropane-1-carbonitrile | 2090628-05-8 | Benchchem [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. phcogj.com [phcogj.com]
- 10. research.aalto.fi [research.aalto.fi]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile [mdpi.com]
- 14. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. 2-Amino-1-cyclopentene-1-carbonitrile | C6H8N2 | CID 287275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. Cyclopropanecarbonitrile [webbook.nist.gov]
- 23. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
